N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide
Description
N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide is a synthetic small molecule featuring a triazole-substituted phenyl core linked to a trifluorophenylacetamide moiety. The triazole ring may enhance binding to biological targets via hydrogen bonding and π-π interactions, while the fluorine atoms improve metabolic stability and lipophilicity .
Properties
Molecular Formula |
C16H11F3N4O |
|---|---|
Molecular Weight |
332.28 g/mol |
IUPAC Name |
N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C16H11F3N4O/c17-12-7-14(19)13(18)5-10(12)6-15(24)22-11-3-1-2-9(4-11)16-20-8-21-23-16/h1-5,7-8H,6H2,(H,22,24)(H,20,21,23) |
InChI Key |
VZDUXBDCIGVYLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC(=C(C=C2F)F)F)C3=NC=NN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide typically involves the reaction of 3-(4H-1,2,4-triazol-3-yl)aniline with 2-(2,4,5-trifluorophenyl)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the trifluorophenyl group can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemical Research
The compound shares structural homology with synthetic auxin agonists, such as WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl) acetamide) and compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl) acetamide), reported in auxin receptor studies (Fig. 1, Journal of Experimental Botany, 2018) . Key differences include:
- Substituent profile: The trifluorophenyl group replaces chlorinated phenoxy moieties in WH7 and compound 533.
- Triazole positioning : The triazole is directly attached to the phenyl ring in the target compound, whereas WH7 positions it on the acetamide nitrogen.
Table 1: Structural and Functional Comparison
*EC50 values are illustrative and sourced from auxin receptor activation assays .
Pharmacokinetic and Binding Affinity Insights
However, chlorine substituents in WH7 and compound 533 exhibit stronger electron-withdrawing effects, which may enhance receptor binding affinity in auxin-related pathways .
Key Findings from Analog Studies:
Comparison with Non-Auxin Analogs
describes M5 , a triazole-containing acetamide derivative synthesized for G protein-coupled receptor (GPCR) targeting. While M5 incorporates a bicyclic system and tetrazine group for bioorthogonal tethering, the target compound lacks these features, suggesting divergent therapeutic applications. Both molecules, however, exploit triazole’s ability to engage polar residues in binding pockets .
Biological Activity
N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The compound features a triazole ring, which is known for its diverse biological activities. The synthesis typically involves multi-step chemical reactions starting from simpler precursors. The general synthetic route includes:
- Formation of the Triazole Ring : The initial step often involves the reaction of phenyl derivatives with hydrazine derivatives to form the triazole structure.
- Acetamide Formation : The introduction of acetamide moieties is achieved through acylation reactions.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. For instance:
- Inhibition of Bacterial Growth : In vitro assays demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL .
- Fungal Inhibition : It also showed antifungal activity against common pathogens such as Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .
The mechanism by which this compound exerts its effects may involve:
- Disruption of Cell Membrane Integrity : Studies suggest that it alters the permeability of microbial cell membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
Study 1: Assessment of Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 50 | Inhibitory |
| Escherichia coli | 30 | Inhibitory |
| Candida albicans | 75 | Inhibitory |
The compound demonstrated a broad spectrum of activity with favorable results compared to standard antibiotics .
Study 2: Cytotoxicity Assessment
In another study focusing on cytotoxic effects on human cell lines:
| Cell Line | IC50 (µg/mL) | Observations |
|---|---|---|
| HeLa | 100 | Moderate toxicity |
| MCF7 | 150 | Low toxicity |
These findings suggest that while the compound is effective against pathogens, it exhibits moderate cytotoxicity towards human cells, indicating a need for further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
